
2-((4-(methylsulfonyl)phenyl)amino)-N-(1-phenylethyl)thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-((4-(methylsulfonyl)phenyl)amino)-N-(1-phenylethyl)thiazole-4-carboxamide" is a derivative of thiazole, a heterocyclic compound that has garnered interest in pharmaceutical research due to its presence in compounds with various biological activities. Thiazole derivatives are known for their antimicrobial properties and potential as carbonic anhydrase inhibitors, which are enzymes involved in many physiological processes .
Synthesis Analysis
The synthesis of thiazole derivatives often involves cyclization reactions and nucleophilic substitutions. For instance, a general method for synthesizing 5-amino-substituted 1,2,4-thiadiazole derivatives starts with the cyclization of carboxamidine dithiocarbamate with p-toluenesulfonyl chloride, followed by oxidation and substitution reactions to yield the desired products . Similarly, 2-amino-4-(4'-phenylsulfanyl-phenyl)-thiazole derivatives are synthesized from reactions involving chloroacetyl diphenyl sulfide and thiourea, leading to various substituted thiazolo-pyrimidines and thiazolo-s-triazines .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which can be substituted at various positions to yield compounds with different properties. The X-ray crystallographic studies of related compounds, such as 5-amino-1,3,4-thiadiazole-2-sulfonamide, reveal how the thiadiazole-sulfonamide moiety binds to the active site of enzymes like carbonic anhydrase . These studies are crucial for understanding the interaction of thiazole derivatives with biological targets and for designing more effective inhibitors.
Chemical Reactions Analysis
Thiazole derivatives undergo various chemical reactions, including acylation, methylation, and reactions with active methylene derivatives. These reactions can lead to the formation of different functional groups and the introduction of substituents that can significantly alter the biological activity of the compounds. For example, acylation and subsequent deacetylation of amino thiazoles can yield methylamino derivatives, which can then be converted into esters .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and reactivity, are influenced by the nature and position of substituents on the thiazole ring. These properties are important for the pharmacokinetics and pharmacodynamics of the compounds, affecting their absorption, distribution, metabolism, and excretion in biological systems. The antimicrobial activity of certain thiazole derivatives has been evaluated, indicating their potential as therapeutic agents .
Applications De Recherche Scientifique
Synthesis and Derivative Formation
The compound 2-((4-(methylsulfonyl)phenyl)amino)-N-(1-phenylethyl)thiazole-4-carboxamide is a part of a broader class of chemicals involved in various synthetic pathways to create a wide range of derivatives with potential applications in medicinal chemistry and material sciences. Studies have demonstrated the versatility of thiazole and thiadiazole derivatives in chemical syntheses, highlighting their utility in generating compounds with varied biological and chemical properties. For instance, the acylation of thiazole derivatives leads to the production of compounds with potential as drug precursors, while chemoselective thionation-cyclization reactions offer a pathway to trisubstituted thiazoles with potential applications in drug development and material science (Dovlatyan et al., 2004; Kumar et al., 2013).
Antimicrobial and Antifungal Activities
Thiazole derivatives, including those related to this compound, have been extensively studied for their antimicrobial and antifungal properties. Research into novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety has shown significant potential for the development of new antimicrobial agents. These studies underline the compound's relevance in addressing microbial resistance by providing a scaffold for the synthesis of compounds with enhanced biological activity (Darwish et al., 2014).
Enzyme Inhibition and Medicinal Chemistry
The compound's derivatives have been investigated for their potential as enzyme inhibitors, highlighting their relevance in the development of therapeutic agents targeting specific metabolic pathways. For example, substituted benzenesulfonamides derived from thiazole-based compounds have shown activity as aldose reductase inhibitors with antioxidant activity. This suggests their potential use in managing diabetic complications by inhibiting enzymes involved in glucose metabolism and providing antioxidant benefits to counter oxidative stress (Alexiou & Demopoulos, 2010).
Photophysical Properties and Material Sciences
Research into the photophysical properties of thiazoles with sulfur-containing groups has provided insights into their potential applications in material sciences. The ability to modulate the electronic structure of thiazoles through sulfur-containing functional groups opens up possibilities for their use in developing fluorescent molecules for sensing applications and materials science. Such studies contribute to the understanding of how structural modifications can influence the photophysical behavior of thiazole derivatives, paving the way for their use in a wide range of technological applications (Murai et al., 2018).
Propriétés
IUPAC Name |
2-(4-methylsulfonylanilino)-N-(1-phenylethyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-13(14-6-4-3-5-7-14)20-18(23)17-12-26-19(22-17)21-15-8-10-16(11-9-15)27(2,24)25/h3-13H,1-2H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYDNUAEKSDRGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-bromophenyl)-N-(2,3-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2518420.png)
![N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide hydrochloride](/img/structure/B2518421.png)
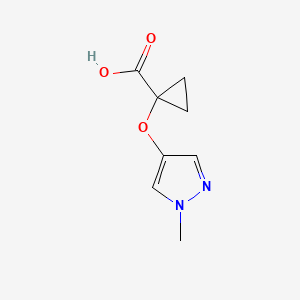
![N-(benzo[d][1,3]dioxol-5-yl)-2-(thiophene-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2518423.png)
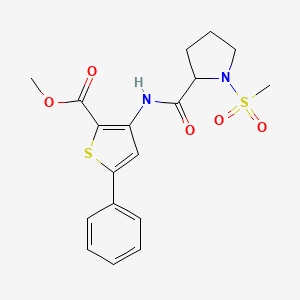
![6-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydropyridine-6-carboxylic acid](/img/structure/B2518425.png)

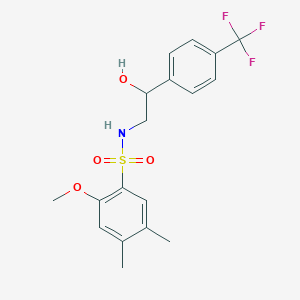
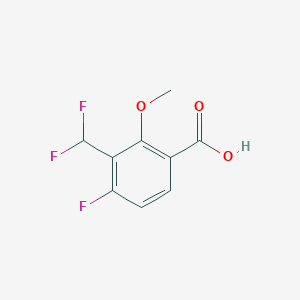

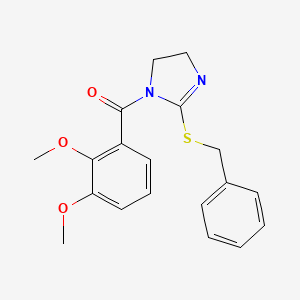
![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(cyclohexylmethyl)piperidine-4-carboxamide](/img/structure/B2518440.png)
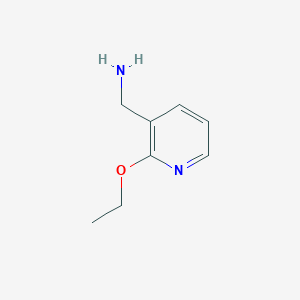
![N-(1-cyano-1-cyclopropylethyl)-2-[4-(dimethylamino)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl]acetamide](/img/structure/B2518443.png)